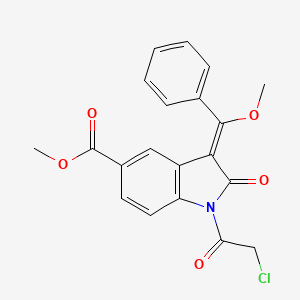
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate is a complex organic compound with a unique structure that includes a chloroacetyl group, a methoxy(phenyl)methylene group, and an oxoindoline carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxoindoline core: This can be achieved through a cyclization reaction of an appropriate precursor.
Introduction of the chloroacetyl group: This step involves the reaction of the oxoindoline intermediate with chloroacetyl chloride under basic conditions.
Addition of the methoxy(phenyl)methylene group: This can be accomplished through a condensation reaction with a methoxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate
- 2-Aminobenzothiazole derivatives
Comparison
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate is unique due to its specific combination of functional groups and its structural complexity
特性
分子式 |
C20H16ClNO5 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-5-carboxylate |
InChI |
InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-10-13(20(25)27-2)8-9-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3/b18-17- |
InChIキー |
WEXWABUUYRPWQP-ZCXUNETKSA-N |
異性体SMILES |
CO/C(=C\1/C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C(=O)CCl)/C3=CC=CC=C3 |
正規SMILES |
COC(=C1C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















